2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is a chlorinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The molecular formula of this compound is C6H6ClNO2, and it has a molecular weight of 159.57 g/mol .
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that isoxazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the chlorination of 3-methyl-1,2-oxazole. One common method is the reaction of 3-methyl-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole compounds.
Reduction: Reduced oxazole derivatives.
Scientific Research Applications
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(5-methyl-1,3-oxazol-4-yl)ethan-1-one: A similar compound with a different substitution pattern on the oxazole ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another chlorinated heterocyclic compound with different biological properties.
Uniqueness
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as a building block and its ability to form covalent bonds with nucleophiles make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(3-methyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-5(3-10-8-4)6(9)2-7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPTWSRUFTBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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